molecular formula C7H10S3 B14064017 2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene CAS No. 61809-22-1

2-(Ethylsulfanyl)-5-(methylsulfanyl)thiophene

Cat. No.: B14064017
CAS No.: 61809-22-1
M. Wt: 190.4 g/mol
InChI Key: RXHMHPLWCFWOOB-UHFFFAOYSA-N
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Description

Thiophene, 2-(ethylthio)-5-(methylthio)- is a heterocyclic compound with the molecular formula C8H10S2. It is a derivative of thiophene, which is a five-membered ring containing four carbon atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-methylthiophene with ethylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes. For example, the production of thiophene itself can be achieved through the reaction of buta-1,3-diene with sulfur in the presence of a phosphoric acid catalyst. Similar catalytic methods can be adapted for the synthesis of thiophene, 2-(ethylthio)-5-(methylthio)- .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(ethylthio)-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene, 2-(ethylthio)-5-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2-(ethylthio)-5-(methylthio)- involves its interaction with various molecular targets. The sulfur atoms in the thiophene ring can participate in electron-donating and electron-withdrawing interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-(ethylthio)-5-(methylthio)- is unique due to the presence of both ethylthio and methylthio groups on the thiophene ring. This dual substitution can enhance its reactivity and make it suitable for specific applications that other thiophene derivatives may not be able to achieve .

Properties

CAS No.

61809-22-1

Molecular Formula

C7H10S3

Molecular Weight

190.4 g/mol

IUPAC Name

2-ethylsulfanyl-5-methylsulfanylthiophene

InChI

InChI=1S/C7H10S3/c1-3-9-7-5-4-6(8-2)10-7/h4-5H,3H2,1-2H3

InChI Key

RXHMHPLWCFWOOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(S1)SC

Origin of Product

United States

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